methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311668
InChI: InChI=1S/C8H8F4N2O2/c1-16-6(15)5-2-3-13-14(5)4-8(11,12)7(9)10/h2-3,7H,4H2,1H3
SMILES: COC(=O)C1=CC=NN1CC(C(F)F)(F)F
Molecular Formula: C8H8F4N2O2
Molecular Weight: 240.15 g/mol

methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13311668

Molecular Formula: C8H8F4N2O2

Molecular Weight: 240.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C8H8F4N2O2
Molecular Weight 240.15 g/mol
IUPAC Name methyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C8H8F4N2O2/c1-16-6(15)5-2-3-13-14(5)4-8(11,12)7(9)10/h2-3,7H,4H2,1H3
Standard InChI Key ADICALDFFCDNBR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=NN1CC(C(F)F)(F)F
Canonical SMILES COC(=O)C1=CC=NN1CC(C(F)F)(F)F

Introduction

Chemical Synthesis and Optimization

The synthesis of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from pyrazole precursors. A common method includes:

  • Condensation Reactions: Pyrazole derivatives are condensed with 2,2,3,3-tetrafluoropropyl halides or anhydrides under basic conditions to introduce the fluorinated alkyl chain.

  • Regioselective Cyclization: Trichloromethyl enones have been employed in regiocontrolled protocols for similar pyrazole derivatives, where hydrazines react with enones to form the pyrazole core . For this compound, arylhydrazines or their hydrochlorides may guide regioselectivity, favoring either 1,3- or 1,5-substitution patterns .

Key reaction parameters include solvent choice (e.g., chloroform or methanol), temperature (reflux conditions), and stoichiometric ratios of reactants. For instance, methanolysis of trichloromethyl intermediates has been critical for introducing carboxylate esters . Industrial-scale production may utilize continuous flow reactors to optimize yield and purity.

Structural Characterization

The compound’s structure is confirmed through advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide insights into the pyrazole ring’s substitution pattern and the tetrafluoropropyl group’s configuration.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular weight (240.15 g/mol) and fragmentation patterns.

  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXR) unambiguously determines bond lengths and angles, though specific data for this compound remain unpublished .

PropertyValue
Molecular FormulaC₈H₈F₄N₂O₂
Molecular Weight240.15 g/mol
IUPAC NameMethyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate
SMILESCOC(=O)C1=CC=NN1CC(C(F)F)(F)F
InChI KeyADICALDFFCDNBR-UHFFFAOYSA-N

Biological Activity and Applications

Agrochemical Development

Fluorinated pyrazoles are widely used in crop protection. For example, SDH inhibitors derived from similar structures effectively combat phytopathogens like Fusarium oxysporum . The tetrafluoropropyl moiety likely enhances soil persistence and bioavailability.

Physicochemical Properties

While specific data for this compound are sparse, inferences can be drawn from related molecules:

  • Solubility: Predicted to be moderately soluble in organic solvents (e.g., ethyl acetate, methanol) due to the ester and fluorinated groups .

  • Stability: The tetrafluoropropyl group confers resistance to metabolic degradation, as seen in analogs like ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate .

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with SDH or other enzymatic targets using in vitro assays.

  • Synthetic Optimization: Explore catalysts (e.g., palladium complexes) to improve regioselectivity and yield .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.

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